

Long-term administration of EGIS 11150 in animal models

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Compound of Interest

Compound Name: EGIS 11150

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Application Notes and Protocols for EGIS-11150

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical evaluation of EGIS-11150, a potential antipsychotic agent with procognitive properties. The following sections detail its receptor binding profile, experimental protocols for efficacy assessment in rodent models, and a proposed signaling pathway based on its antagonist and inverse agonist activities.

Receptor Binding Affinity of EGIS-11150

EGIS-11150 has a complex pharmacological profile, characterized by its interaction with multiple neurotransmitter receptors implicated in the pathophysiology of schizophrenia.[1][2] The compound displays a high affinity for several adrenergic and serotonergic receptors, and moderate affinity for dopamine D₂ receptors.[1][2] This multi-target engagement is believed to contribute to its atypical antipsychotic and procognitive effects.



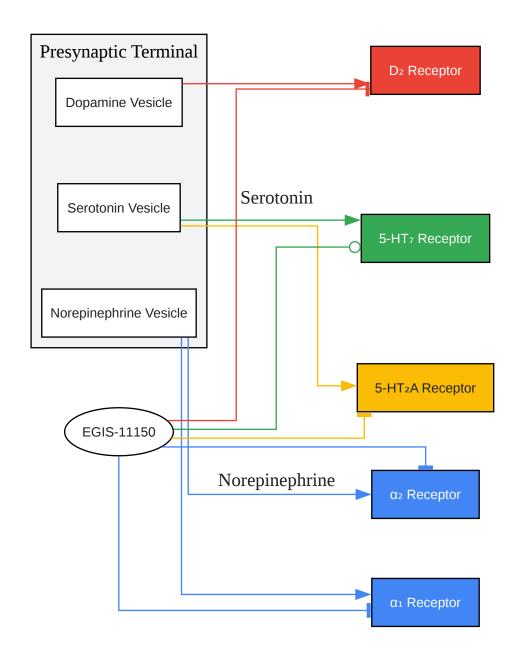
Receptor Target	Affinity Level	Functional Activity
Adrenergic α1	High	Antagonist
Adrenergic α₂c	High	Antagonist
5-HT₂A	High	Antagonist
5-HT ₇	High	Inverse Agonist
Adrenergic α₂a	Moderate	Antagonist
Dopamine D ₂	Moderate	Antagonist

Proposed Signaling Pathway of EGIS-11150

The therapeutic effects of EGIS-11150 are thought to be mediated through its modulation of several key signaling pathways in the central nervous system. Its antagonist activity at D₂, 5-HT₂A, and adrenergic receptors, combined with its inverse agonist activity at 5-HT₇ receptors, likely contributes to its efficacy in models of psychosis and cognitive dysfunction.[1][2]



Dopamine



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Caption: Proposed mechanism of EGIS-11150 via receptor antagonism and inverse agonism.

Preclinical Efficacy Assessment: Experimental Protocols



EGIS-11150 has demonstrated efficacy in various rodent models designed to assess antipsychotic and procognitive activity.[1] The effective dose range identified in these studies is between 0.01 and 0.3 mg/kg, administered intraperitoneally (i.p.).[1][3]

Models for Antipsychotic-like Activity (Positive Symptoms)

- a) Phencyclidine (PCP)-Induced Hypermotility in Mice
- Objective: To evaluate the ability of EGIS-11150 to attenuate the psychostimulant effects of PCP, a model for the positive symptoms of schizophrenia.
- Animals: Male mice.
- Procedure:
 - Acclimate mice to the experimental room and activity chambers.
 - Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) or vehicle.
 - After a pretreatment interval, administer PCP to induce hyperlocomotion.
 - Record locomotor activity for a specified duration.
- Endpoint: A significant reduction in PCP-induced hypermotility compared to the vehicletreated group indicates antipsychotic-like potential.
- b) Conditioned Avoidance Response (CAR) in Rats
- Objective: To assess the antipsychotic potential of EGIS-11150 by measuring its ability to inhibit a conditioned avoidance response, a hallmark of classical antipsychotics.
- Animals: Male rats.
- Procedure:
 - Train rats in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other compartment upon presentation of a conditioned stimulus (e.g., a light or tone).



- Once the avoidance response is consistently established, administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) or vehicle prior to the test session.
- Record the number of successful avoidances.
- Endpoint: A dose-dependent decrease in avoidance responses without a significant impairment in escape responses (i.e., escaping the shock once it starts) suggests antipsychotic-like activity.

Model for Antipsychotic-like Activity (Negative Symptoms)

- a) Social Withdrawal Test in Rats
- Objective: To model the negative symptoms of schizophrenia, such as social withdrawal, and assess the therapeutic potential of EGIS-11150.
- Animals: Male rats.
- Procedure:
 - Induce a state of social withdrawal, for example, through repeated administration of PCP.
 - Administer EGIS-11150 or vehicle.
 - Place the test rat in an arena with an unfamiliar conspecific.
 - Record the duration and frequency of social interactions (e.g., sniffing, grooming, following).
- Endpoint: An increase in social interaction time in the EGIS-11150-treated group compared to the vehicle-treated group suggests efficacy against negative-like symptoms.

Models for Procognitive Activity

- a) Passive Avoidance Learning in Rats
- Objective: To evaluate the effect of EGIS-11150 on learning and memory.



Animals: Male rats.

Procedure:

- Training: Place the rat in a brightly lit compartment of a two-compartment apparatus.
 When the rat enters the dark compartment, a mild foot shock is delivered.
- Testing: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment.
- Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) before the training or testing phase to assess its effects on memory acquisition or retrieval, respectively.
- Endpoint: A longer latency to enter the dark compartment during the testing phase in the EGIS-11150-treated group indicates improved memory retention.
- b) Novel Object Recognition (NOR) Test in Rats
- Objective: To assess the impact of EGIS-11150 on recognition memory.
- Animals: Male rats.
- Procedure:
 - Familiarization Phase: Allow the rat to explore an arena containing two identical objects.
 - Test Phase: After a retention interval, replace one of the familiar objects with a novel object.
 - Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) prior to the familiarization phase.
 - Record the time spent exploring the novel and familiar objects.
- Endpoint: A significantly greater amount of time spent exploring the novel object compared to the familiar one (a high discrimination index) suggests enhanced recognition memory.
- c) Radial Arm Maze (RAM) Test in Rats



- Objective: To evaluate spatial working and reference memory.
- Animals: Male rats.
- Procedure:
 - Habituate food-deprived rats to a radial arm maze where some arms are baited with a food reward.
 - Working Memory Task: All arms are baited, and the rat must visit each arm only once to retrieve the reward. Re-entry into a previously visited arm is scored as a working memory error.
 - Reference Memory Task: Only specific arms are consistently baited across trials. Entry into an unbaited arm is scored as a reference memory error.
 - Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) before the test sessions.
- Endpoint: A reduction in the number of working and/or reference memory errors in the EGIS-11150-treated group indicates procognitive effects.

Model for Sensorimotor Gating

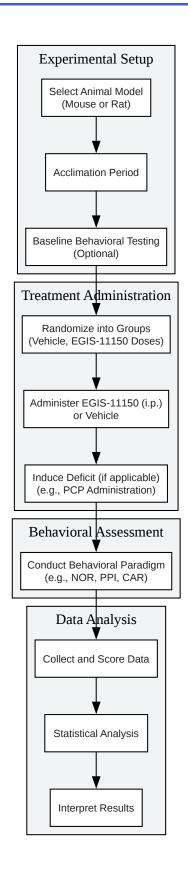
- a) Phencyclidine (PCP)-Induced Disruption of Prepulse Inhibition (PPI) in Mice and Rats
- Objective: To assess the ability of EGIS-11150 to restore deficits in sensorimotor gating, a translational model relevant to schizophrenia.[3]
- Animals: Male mice and rats.
- Procedure:
 - Place the animal in a startle chamber.
 - Present a series of trials, some with a loud acoustic stimulus (pulse) alone, and others where the pulse is preceded by a weaker, non-startling stimulus (prepulse).
 - Induce a PPI deficit by administering PCP (e.g., 2 mg/kg in rats, 10 mg/kg in mice).[3]



- Administer EGIS-11150 (0.01-1 mg/kg, i.p.) or vehicle prior to PCP administration.
- Measure the startle response in all trial types.
- Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse+pulse trials compared to pulse-alone trials. Restoration of the PCP-induced deficit in PPI by EGIS-11150 indicates potential therapeutic efficacy.[3] In rats, EGIS-11150 restored the PPI deficit at doses of 0.1, 0.3, and 1 mg/kg i.p.[3] In mice, effective doses were 0.01, 0.03, and 0.1 mg/kg i.p.[3]

Experimental Workflow for Preclinical Efficacy Testing





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Caption: General workflow for in vivo efficacy studies of EGIS-11150.



Long-Term Administration and Toxicology

While the available literature focuses on the acute and sub-chronic efficacy of EGIS-11150 in behavioral models, comprehensive data on the effects of long-term administration and detailed toxicology reports are not publicly available at this time. Standard drug development protocols would include long-term toxicology studies in at least two species (one rodent, one non-rodent) to assess for any potential adverse effects associated with chronic exposure. Such studies are crucial for establishing a safety profile before advancing to clinical trials. Information from the manufacturer, Egis Pharmaceuticals PLC, indicates that toxicological studies are a standard part of their drug development process.[4][5]

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